2-[(7-chloro-4-quinolinyl)thio]-N-(1-methylcyclobutyl)acetamide
Overview
Description
2-[(7-chloro-4-quinolinyl)thio]-N-(1-methylcyclobutyl)acetamide is a useful research compound. Its molecular formula is C16H17ClN2OS and its molecular weight is 320.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.0750120 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral and Neuroprotective Properties
A novel anilidoquinoline derivative was synthesized and evaluated for its efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects in vitro. This study suggests the potential of quinoline derivatives for developing treatments against viral infections affecting the nervous system (Ghosh et al., 2008).
Structural and Fluorescence Studies
Research on amide-containing isoquinoline derivatives has provided insights into their structural aspects and properties when interacting with mineral acids. These compounds have shown interesting behaviors in forming gels and crystalline solids, with some exhibiting enhanced fluorescence upon forming host–guest complexes (Karmakar et al., 2007).
Antimalarial Activity
A study focused on the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of quinoline derivatives. These compounds showed promising activity against Plasmodium berghei in mice, suggesting potential for the development of new antimalarial drugs (Werbel et al., 1986).
Antitubercular Agents
Another research area for quinoline derivatives involves the development of potent in vitro inhibitors against Mycobacterium tuberculosis. Some derivatives were synthesized with minimum inhibitory concentration values as low as 0.05 μM, indicating their potential as candidates for tuberculosis treatment (Pissinate et al., 2016).
Anticancer Properties
Novel N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments were synthesized and evaluated for their cytotoxicity and anticancer activity. Some compounds showed considerable cytotoxicity and anticancer activity, especially against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).
Properties
IUPAC Name |
2-(7-chloroquinolin-4-yl)sulfanyl-N-(1-methylcyclobutyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-16(6-2-7-16)19-15(20)10-21-14-5-8-18-13-9-11(17)3-4-12(13)14/h3-5,8-9H,2,6-7,10H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUKBCDVAIWPMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)NC(=O)CSC2=C3C=CC(=CC3=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.